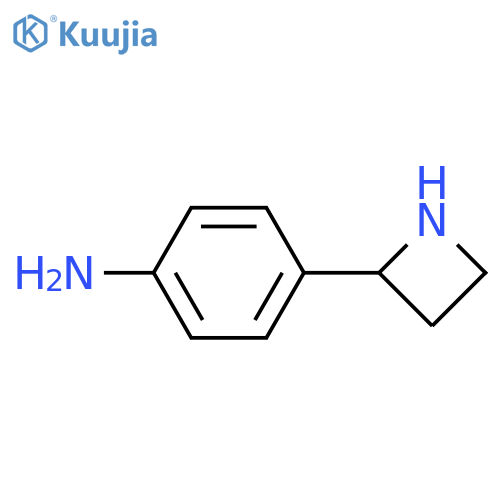Cas no 1270479-21-4 (4-(azetidin-2-yl)aniline)

4-(azetidin-2-yl)aniline structure
商品名:4-(azetidin-2-yl)aniline
4-(azetidin-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-(azetidin-2-yl)aniline
- Benzenamine, 4-(2-azetidinyl)-
- 1270479-21-4
- EN300-1297105
- AKOS006342895
-
- インチ: 1S/C9H12N2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6,10H2
- InChIKey: AYKDLDBJFGJLRB-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(C2CCN2)C=C1
計算された属性
- せいみつぶんしりょう: 148.100048391g/mol
- どういたいしつりょう: 148.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 38Ų
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 294.0±33.0 °C(Predicted)
- 酸性度係数(pKa): 10.91±0.40(Predicted)
4-(azetidin-2-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1297105-500mg |
4-(azetidin-2-yl)aniline |
1270479-21-4 | 500mg |
$1469.0 | 2023-09-30 | ||
| Enamine | EN300-1297105-5000mg |
4-(azetidin-2-yl)aniline |
1270479-21-4 | 5000mg |
$4433.0 | 2023-09-30 | ||
| Enamine | EN300-1297105-1000mg |
4-(azetidin-2-yl)aniline |
1270479-21-4 | 1000mg |
$1529.0 | 2023-09-30 | ||
| Enamine | EN300-1297105-250mg |
4-(azetidin-2-yl)aniline |
1270479-21-4 | 250mg |
$1407.0 | 2023-09-30 | ||
| Enamine | EN300-1297105-2500mg |
4-(azetidin-2-yl)aniline |
1270479-21-4 | 2500mg |
$2996.0 | 2023-09-30 | ||
| Enamine | EN300-1297105-10000mg |
4-(azetidin-2-yl)aniline |
1270479-21-4 | 10000mg |
$6575.0 | 2023-09-30 | ||
| Enamine | EN300-1297105-100mg |
4-(azetidin-2-yl)aniline |
1270479-21-4 | 100mg |
$1345.0 | 2023-09-30 | ||
| Enamine | EN300-1297105-50mg |
4-(azetidin-2-yl)aniline |
1270479-21-4 | 50mg |
$1285.0 | 2023-09-30 | ||
| Enamine | EN300-1297105-1.0g |
4-(azetidin-2-yl)aniline |
1270479-21-4 | 1g |
$0.0 | 2023-06-06 |
4-(azetidin-2-yl)aniline 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
1270479-21-4 (4-(azetidin-2-yl)aniline) 関連製品
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
